5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid 5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid
Brand Name: Vulcanchem
CAS No.: 151392-38-0
VCID: VC21112812
InChI: InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-14H,2-5,8,15-18H2,1H3,(H,22,23)/b7-6-,10-9-,12-11+,14-13+
SMILES: CCCCCC=CCC=CC=CC=CCC(=O)CCCC(=O)O
Molecular Formula: C20H30O3
Molecular Weight: 318.4 g/mol

5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid

CAS No.: 151392-38-0

Cat. No.: VC21112812

Molecular Formula: C20H30O3

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid - 151392-38-0

Specification

CAS No. 151392-38-0
Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
IUPAC Name (7E,9E,11Z,14Z)-5-oxoicosa-7,9,11,14-tetraenoic acid
Standard InChI InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-14H,2-5,8,15-18H2,1H3,(H,22,23)/b7-6-,10-9-,12-11+,14-13+
Standard InChI Key MXROXKJYXIHKSX-UHFFFAOYSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C=C\C=C\CC(=O)CCCC(=O)O
SMILES CCCCCC=CCC=CC=CC=CCC(=O)CCCC(=O)O
Canonical SMILES CCCCCC=CCC=CC=CC=CCC(=O)CCCC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator